

Technical Guide: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
CAS No.:	66335-32-8
Cat. No.:	B1349637

[Get Quote](#)

Executive Summary

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of polymethine dyes, nonlinear optical materials, and bioactive heterocyclic compounds.[1][2] Its unique structure features three reactive centers: an electrophilic chlorine atom at the C2 position activated by two electron-withdrawing aldehyde groups at C3 and C5. This "push-pull" electronic configuration makes it an exceptional candidate for nucleophilic aromatic substitution (and Knoevenagel condensation reactions.

Chemical Identity & Physical Properties[3][4][5][6][7][8]

Property	Data
CAS Number	66335-32-8
IUPAC Name	2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Molecular Formula	
Molecular Weight	221.64 g/mol
Appearance	Pale yellow to beige powder
Solubility	Soluble in DMF, DMSO, , ; Insoluble in water
Melting Point	>200 °C (Predicted based on dicarbaldehyde analogs)
SMILES	<chem>CN1C2=C(C=C(C=C2)C=O)C(C=O)=C1Cl</chem>

Synthesis Protocol

The synthesis of **2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde** relies on the Vilsmeier-Haack reaction, leveraging the reactivity of oxindole precursors. The transformation involves the simultaneous formylation of the C3 position and the conversion of the C2-carbonyl (lactam) into a C2-chloro moiety.

Retrosynthetic Pathway

The most robust route proceeds from 5-formyl-1-methyl-2-oxindole. While standard Vilsmeier-Haack conditions on 1-methyl-2-oxindole yield the mono-aldehyde (3-formyl), the introduction of the C5-formyl group typically requires a pre-functionalized starting material or controlled double-formylation conditions.

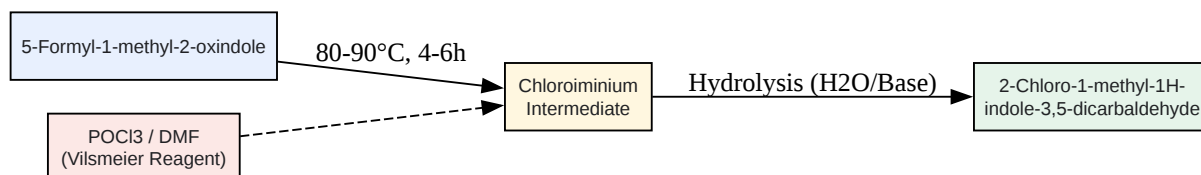
Step-by-Step Methodology

Reagents: Phosphorus oxychloride (

), N,N-Dimethylformamide (DMF), 5-formyl-1-methyl-2-oxindole (Precursor).

- Vilsmeier Reagent Preparation:
 - Cool anhydrous DMF (5.0 equiv) to 0°C under an inert atmosphere (N₂ or Ar).
 - Add POCl₃ (3.0 equiv) dropwise over 30 minutes. Ensure the temperature remains <10°C to prevent thermal decomposition.
 - Observation: The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt (Vilsmeier reagent).
- Substrate Addition:
 - Dissolve 5-formyl-1-methyl-2-oxindole (1.0 equiv) in a minimum volume of anhydrous DMF.
 - Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.
- Reaction Phase:
 - Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.
 - Mechanism:^{[2][3][4][5]} The Vilsmeier reagent attacks the C2 carbonyl oxygen, converting it to a chloro-iminium species, while simultaneously formylating the nucleophilic C3 position.
- Workup & Hydrolysis:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly onto crushed ice/water (exothermic).
 - Neutralize carefully with saturated sodium acetate or NaOH solution to pH 7–8.

- Hydrolysis:[6] Stir for 1 hour to hydrolyze the iminium intermediates to the aldehyde groups.
- Isolation: Filter the precipitated yellow solid. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway via Vilsmeier-Haack transformation of the oxindole precursor.

Chemical Reactivity & Mechanisms

This compound is a "chemical chameleon," offering orthogonal reactivity at the C2, C3, and C5 positions.

The "Hot Spot": C2-Chlorine Displacement ()

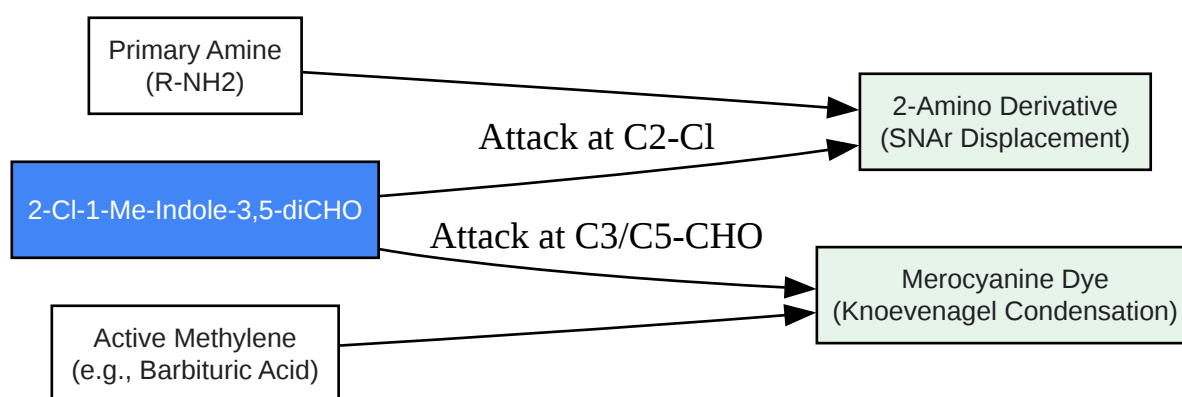
The chlorine atom at C2 is significantly more reactive than in typical aryl chlorides. The electron-withdrawing nature of the aldehyde groups at C3 and C5 depletes electron density from the indole ring, activating the C2 position for nucleophilic attack.

- Nucleophiles: Primary/secondary amines, thiols, alkoxides.
- Reaction Conditions: Mild heating in acetonitrile or DMF with a base (or).
- Application: Introduction of targeting ligands or solubility-enhancing groups.

Aldehyde Condensation (Knoevenagel & Schiff Base)

The C3 and C5 aldehyde groups exhibit distinct reactivities.

- C3-Aldehyde: Conjugated directly with the indole nitrogen and the C2-chloro group. It is highly reactive toward active methylene compounds (e.g., malononitrile, barbituric acid) to form extended -systems (merocyanine dyes).
- C5-Aldehyde: Behaves more like a benzaldehyde derivative, allowing for stepwise functionalization if stoichiometry is controlled.



[Click to download full resolution via product page](#)

Figure 2: Orthogonal reactivity profiles at the C2 (substitution) and C3/C5 (condensation) positions.

Applications in Drug Discovery & Materials

- Cyanine Dye Synthesis: The dicarbalddehyde functionality allows for the construction of squaraine and cyanine dyes used in near-infrared (NIR) bio-imaging. The C3-alkene bridge extends conjugation, shifting absorption maxima () to longer wavelengths.
- Kinase Inhibitors: The 2-chloro group can be displaced by aniline derivatives to mimic the ATP-binding motif of kinase inhibitors, while the aldehydes provide handles for solubilizing tails.

- Fluorescent Probes: Condensation with hydrazine derivatives yields fluorescent hydrazones used for detecting metal ions (,) or pH changes in cellular environments.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

- Sigma-Aldrich. Product Specification: **2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde**. [Link](#)
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). *Comprehensive Organic Synthesis*.
- Zhang, Y., et al. (2011). [7] Synthesis of functionalized indoles via Vilsmeier-Haack reaction. *Synthesis*, 11, 1711-1716.
- Suzdalev, K. F., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [6. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [7. Making sure you're not a bot!](https://dugi-doc.udg.edu) [dugi-doc.udg.edu]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349637/docs#technical-guide-2-chloro-1-methyl-1h-indole-3-5-dicarbaldehyde-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check